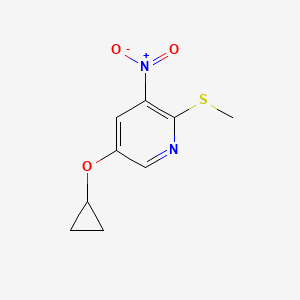
5-Cyclopropoxy-2-(methylthio)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylthio)-3-nitropyridine is a chemical compound with the molecular formula C9H10N2O3S It is a pyridine derivative characterized by the presence of a cyclopropoxy group, a methylthio group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylthio)-3-nitropyridine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Thiomethylation: Addition of the methylthio group.
Nitration: Introduction of the nitro group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include cyclopropyl bromide, methylthiol, and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 5-Cyclopropoxy-2-(methylsulfinyl)-3-nitropyridine or 5-Cyclopropoxy-2-(methylsulfonyl)-3-nitropyridine.
Reduction: Formation of 5-Cyclopropoxy-2-(methylthio)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Cyclopropoxy-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and methylthio groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-(methylthio)nicotinamide: Similar structure but with an amide group instead of a nitro group.
5-Cyclopropoxy-2-(methylthio)nicotinic acid: Contains a carboxylic acid group instead of a nitro group.
(5-Cyclopropoxy-2-(methylthio)phenyl)methanamine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
5-Cyclopropoxy-2-(methylthio)-3-nitropyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-9-8(11(12)13)4-7(5-10-9)14-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
YCHUTQKMVBVGEK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


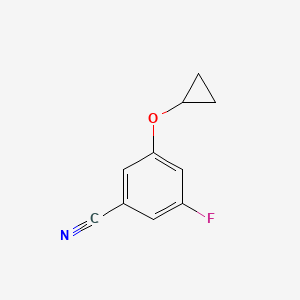
![Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14808638.png)
![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
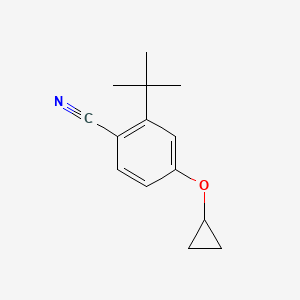
![1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14808669.png)

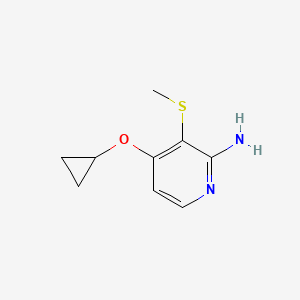
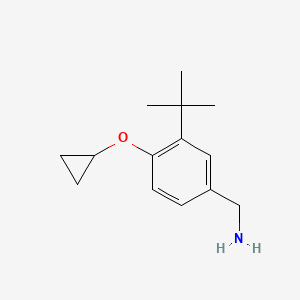
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)
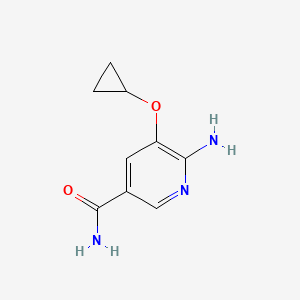

![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)
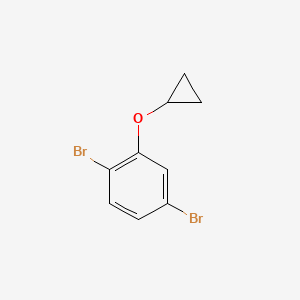
![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
